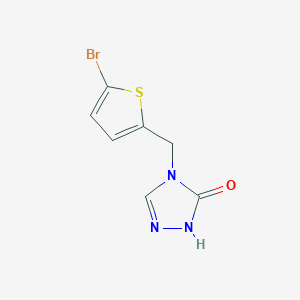

4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Beschreibung

The compound 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a brominated thiophene substituent at the N4 position of the triazolone core. This structure combines the electron-deficient nature of the bromothiophene moiety with the hydrogen-bonding capacity of the triazolone ring, making it a candidate for diverse pharmacological and material applications.

Eigenschaften

Molekularformel |

C7H6BrN3OS |

|---|---|

Molekulargewicht |

260.11 g/mol |

IUPAC-Name |

4-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C7H6BrN3OS/c8-6-2-1-5(13-6)3-11-4-9-10-7(11)12/h1-2,4H,3H2,(H,10,12) |

InChI-Schlüssel |

XCRVXGZZYUJXDM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(SC(=C1)Br)CN2C=NNC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-((5-Bromthiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-on umfasst typischerweise die folgenden Schritte:

Bildung des Bromthiophen-Zwischenprodukts: Das Ausgangsmaterial, 5-Bromthiophen-2-carbaldehyd, wird durch Bromierung von Thiophen-2-carbaldehyd hergestellt.

Kondensationsreaktion: Das Bromthiophen-Zwischenprodukt unterliegt einer Kondensationsreaktion mit Hydrazinhydrat, um 5-Bromthiophen-2-carbohydrazid zu bilden.

Cyclisierung: Das Carbohydrazid wird dann in Gegenwart einer geeigneten Base, wie z. B. Natriumhydroxid, cyclisiert, um den Triazolonring zu ergeben.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Techniken wie die mikrowellenunterstützte Synthese und die Verwendung von umweltfreundlichen Lösungsmitteln wie Wasser oder Ethanol können eingesetzt werden, um den Prozess umweltfreundlicher zu gestalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-((5-Bromthiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-on kann verschiedenen Arten chemischer Reaktionen unterliegen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden, während der Triazolonring reduziert werden kann, um entsprechende Amine zu bilden.

Cyclisierungsreaktionen: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Typischerweise durchgeführt unter Verwendung von Nucleophilen wie Natriumazid oder Kaliumthiocyanat in Gegenwart eines Palladiumkatalysators.

Oxidation: Durchgeführt unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Erreicht unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte

Substitutionsprodukte: Verschiedene substituierte Thiophenderivate.

Oxidationsprodukte: Sulfoxide und Sulfone.

Reduktionsprodukte: Amine und andere reduzierte Heterocyclen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-((5-Bromthiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:

Enzyminhibition: Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Substratausfall blockiert.

Rezeptormodulation: Es kann die Rezeptoraktivität modulieren, indem es je nach Rezeptortyp als Agonist oder Antagonist wirkt.

Wirkmechanismus

The mechanism of action of 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural and Electronic Differences

The triazolone core (2,4-dihydro-3H-1,2,4-triazol-3-one) is common among analogs, but substituents at the N4 and C5 positions significantly influence properties:

- Lipophilicity : The bromothiophene substituent likely increases lipophilicity (logP) compared to phenyl-based analogs, which may improve membrane permeability but reduce aqueous solubility .

2.4 Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

Introduction

4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound belonging to the triazole family. Its unique structure includes a bromothiophene moiety linked to a triazolone ring, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrN3OS |

| Molecular Weight | 260.11 g/mol |

| IUPAC Name | 4-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-5-one |

| CAS Number | 1208795-98-5 |

The compound's structure enhances its reactivity and potential pharmacological properties due to the presence of both bromine and sulfur atoms.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. Specifically, 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has shown promise against various pathogens:

- Candida species : Similar triazole derivatives have been effective in inhibiting cytochrome P450-dependent enzymes crucial for ergosterol biosynthesis in fungal cells .

- Bacterial strains : Studies have reported moderate activities against Escherichia coli and Klebsiella pneumoniae, indicating potential as an antibacterial agent .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites. This is particularly relevant in the context of fungal infections where inhibition of ergosterol synthesis disrupts membrane integrity .

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing various biological pathways depending on the receptor type involved.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antifungal Studies : A study on triazole derivatives found that modifications to the triazole ring significantly impacted their antifungal potency against Candida albicans and Candida tropicalis. The presence of a bromothiophene moiety was noted to enhance activity compared to other substitutions .

- Antibacterial Studies : Another investigation highlighted that derivatives similar to 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The structural features were correlated with their antimicrobial efficacy .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Methyl group instead of bromothiophene | Moderate antibacterial |

| 5-Chloro-thiophenyl triazoles | Contains a thiophene ring | Varying antifungal activity |

| 5-Bromo-thiophenyl triazoles | Similar thiophene moiety | Diverse biological profiles |

This comparative analysis illustrates how variations in substitution patterns affect the biological profiles of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.